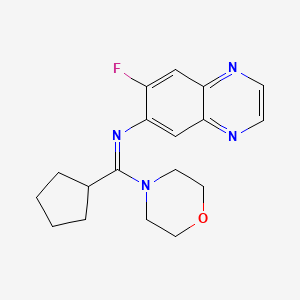
(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is a complex organic compound that features a quinoxaline core substituted with a cyclopentyl group, a morpholino group, and a fluorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 7-fluoroquinoxaline with cyclopentylamine to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the quinoxaline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .
科学研究应用
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
- N-(Cyclopentyl(morpholino)methylene)-quinoxalin-6-amine
- 7-Fluoroquinoxaline derivatives
- Morpholino-substituted quinoxalines
Uniqueness
N-(Cyclopentyl(morpholino)methylene)-7-fluoroquinoxalin-6-amine is unique due to the presence of the cyclopentyl and morpholino groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, solubility, and ability to interact with biological targets, making it a valuable compound for various applications .
生物活性
(Z)-1-Cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-(morpholin-4-yl)methanimine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of a cyclopentyl group and a morpholine moiety enhances its pharmacological properties. The fluorine substitution at the 7-position of the quinoxaline ring is significant, as halogenated compounds often exhibit improved potency and selectivity.
Structural Formula
Anticancer Activity
Recent studies have explored the anticancer potential of quinoxaline derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives have shown inhibition of cell proliferation in colorectal cancer models, with IC50 values indicating potent activity (e.g., below 5 µM) against SW480 and HCT116 cell lines .
Case Study:
In a comparative study, a related quinoxaline derivative demonstrated an IC50 of 2 µM against HCT116 cells, suggesting that modifications to the quinoxaline structure can enhance anticancer efficacy .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Key Signaling Pathways : Similar compounds have been shown to inhibit pathways such as Wnt/β-catenin, crucial for tumor growth and metastasis. This inhibition leads to reduced expression of proliferation markers like Ki67 in xenograft models .
- Induction of Apoptosis : Studies suggest that quinoxaline derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Metabolic Stability : The presence of the morpholine group may enhance metabolic stability compared to other derivatives, allowing for prolonged action in vivo .
Antimicrobial Activity
Quinoxaline derivatives are also noted for their antimicrobial properties. A study on quinoxaline-based compounds reported significant activity against Plasmodium falciparum, the causative agent of malaria. The derivatives exhibited varying degrees of antimalarial activity, with some showing complete inhibition at low concentrations .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the quinoxaline core significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of fluorine | Increased potency |
| Cyclopentyl vs. cyclohexyl | Enhanced selectivity |
| Morpholine substitution | Improved metabolic stability |
These findings suggest that careful modification of substituents can lead to compounds with tailored biological profiles.
属性
CAS 编号 |
920034-20-4 |
|---|---|
分子式 |
C18H21FN4O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-cyclopentyl-N-(7-fluoroquinoxalin-6-yl)-1-morpholin-4-ylmethanimine |
InChI |
InChI=1S/C18H21FN4O/c19-14-11-16-17(21-6-5-20-16)12-15(14)22-18(13-3-1-2-4-13)23-7-9-24-10-8-23/h5-6,11-13H,1-4,7-10H2 |
InChI 键 |
GFXGPZKWWZQEBZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(=NC2=CC3=NC=CN=C3C=C2F)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















